5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride
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Overview
Description
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride: is a chemical compound with the molecular formula C11H18N2Cl2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-pyridinecarboxaldehyde and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Formation of Intermediate: The initial reaction between 5-methyl-2-pyridinecarboxaldehyde and piperidine forms an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(piperidin-4-yl)pyridine: A similar compound with a different substitution pattern on the pyridine ring.
5-Methyl-2-(piperidin-4-yl)pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Methyl-2-(piperidin-4-ylmethyl)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidin-4-ylmethyl group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
1361116-20-2 |
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Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
5-methyl-2-(piperidin-4-ylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-2-3-12(14-9-10)8-11-4-6-13-7-5-11;/h2-3,9,11,13H,4-8H2,1H3;1H |
InChI Key |
KHWIELMWLFBQEE-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)CC2CCNCC2.Cl.Cl |
Canonical SMILES |
CC1=CN=C(C=C1)CC2CCNCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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